An In-depth Technical Guide to the Chemical Properties of Methyl beta-L-fucopyranoside
An In-depth Technical Guide to the Chemical Properties of Methyl beta-L-fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl beta-L-fucopyranoside is a methylated derivative of L-fucose, a deoxyhexose sugar that plays a pivotal role in a multitude of biological processes. As a fundamental building block of various glycoconjugates, including glycoproteins and glycolipids, L-fucose is integral to cell-cell recognition, signaling, and immune responses.[1] Methyl beta-L-fucopyranoside serves as a valuable tool in glycobiology and medicinal chemistry, enabling researchers to probe the intricate functions of fucose-containing structures and to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of methyl beta-L-fucopyranoside, with a focus on its applications in research and drug development.
Chemical and Physical Properties
Methyl beta-L-fucopyranoside is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₅ | [2][3] |
| Molecular Weight | 178.18 g/mol | [2][3] |
| CAS Number | 24332-98-7 | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 121 - 123 °C | [1] |
| Optical Rotation | [α]D²⁰ = +12.5° to +14.0° (c=2 in H₂O) | [1] |
| Purity | ≥ 98.0% (HPLC) | |
| Solubility | Soluble in water. |
Table 1: Chemical and Physical Properties of Methyl beta-L-fucopyranoside
Experimental Protocols
Synthesis via Fischer Glycosidation
Methyl beta-L-fucopyranoside can be synthesized from L-fucose through a Fischer glycosidation reaction. This method involves the reaction of the unprotected sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst.[4][5] The reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose), from which the desired methyl beta-L-fucopyranoside can be isolated.[4]
Materials:
-
L-Fucose
-
Anhydrous Methanol
-
Strong acid catalyst (e.g., Dowex 50W-X8 resin, H⁺ form, or anhydrous HCl)
-
Sodium Bicarbonate or Triethylamine (for neutralization)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixture)
Procedure:
-
A suspension of L-fucose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
The acid catalyst is added to the suspension. The reaction mixture is then heated to reflux and stirred.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Fischer glycosidation is an equilibrium process; longer reaction times generally favor the formation of the more thermodynamically stable pyranoside forms.[4]
-
Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst like an ion-exchange resin is used, it is removed by filtration.
-
The acidic solution is neutralized by the careful addition of a base such as sodium bicarbonate or triethylamine until the pH is neutral.
-
The solvent is removed under reduced pressure to yield a crude mixture of methyl fucopyranosides.
Purification
The anomeric mixture obtained from the synthesis is typically separated by column chromatography on silica gel.
Procedure:
-
The crude product is dissolved in a minimal amount of the chromatography eluent.
-
A silica gel column is prepared using a suitable solvent system, such as a gradient of methanol in dichloromethane or an ethyl acetate/hexane mixture.
-
The dissolved product is loaded onto the column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure methyl beta-L-fucopyranoside.
-
The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the purified product.
-
The identity and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H-1 | ~4.1-4.3 | ~101-103 | J₁,₂ ≈ 7-8 |
| H-2 | ~3.5-3.7 | ~70-72 | |
| H-3 | ~3.6-3.8 | ~73-75 | |
| H-4 | ~3.8-4.0 | ~71-73 | |
| H-5 | ~3.9-4.1 | ~69-71 | |
| H-6 (CH₃) | ~1.2-1.4 | ~16-18 | |
| OCH₃ | ~3.5 | ~57-59 |
Table 2: Expected NMR Spectral Data for Methyl beta-L-fucopyranoside
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Biological Significance and Applications in Drug Development
Methyl beta-L-fucopyranoside, as a stable analog of L-fucose, is an invaluable tool for studying the biological roles of fucosylated glycans. These roles are particularly prominent in cell signaling and immunology.
Role in Cell Signaling: The AHR/IL-22 Pathway
L-fucose has been identified as a key modulator of intestinal stem cell (ISC) regeneration through the Aryl Hydrocarbon Receptor (AHR)/Interleukin-22 (IL-22) signaling pathway.[8][9][10] This pathway is crucial for maintaining intestinal homeostasis and repairing epithelial damage.
L-fucose can stimulate lamina propria monocytes and CD4⁺ T cells to produce IL-22 via the activation of AHR.[9] IL-22 then binds to its receptor (IL-22R) on intestinal stem cells, leading to the phosphorylation of STAT3.[8] This signaling cascade promotes the proliferation and differentiation of ISCs, thereby accelerating the regeneration of the intestinal epithelium.[8][10]
Caption: L-Fucose mediated AHR/IL-22 signaling pathway in intestinal stem cell regeneration.
Applications in Drug Development
The specific recognition of fucose by various proteins, such as selectins and lectins, makes methyl beta-L-fucopyranoside and other fucose derivatives attractive candidates for drug development.
-
Selectin Inhibition: Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium during inflammation. The ligands for selectins are often fucosylated carbohydrates. Therefore, fucose analogs can act as competitive inhibitors of selectin-mediated cell adhesion, representing a potential therapeutic strategy for inflammatory diseases.[11][12][13]
-
Modulation of Antitumor Immunity: The fucosylation of proteins on both cancer and immune cells can significantly impact tumor-immune interactions.[14] Altering the fucosylation status of therapeutic antibodies, for instance by using fucose analogs during their production, can enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) and improve their therapeutic efficacy.[15][16]
-
Inhibition of Pathogen Adhesion: Many pathogens utilize fucose-binding lectins to adhere to host cells as the first step of infection. Fucose derivatives can block this interaction and prevent infection.[11]
Conclusion
Methyl beta-L-fucopyranoside is a chemically stable and biologically relevant molecule that serves as a cornerstone for research in glycobiology. Its synthesis, while requiring careful control to achieve anomeric purity, is based on fundamental principles of carbohydrate chemistry. The profound influence of its parent sugar, L-fucose, on critical signaling pathways such as the AHR/IL-22 axis, highlights the therapeutic potential of targeting fucose-mediated interactions. For researchers and drug development professionals, methyl beta-L-fucopyranoside and related compounds offer a gateway to understanding and manipulating complex biological systems, paving the way for novel diagnostics and therapies for a range of diseases, from inflammatory disorders to cancer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl beta-L-fucopyranoside | C7H14O5 | CID 7167925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Promoting Effect of L-Fucose on the Regeneration of Intestinal Stem Cells through AHR/IL-22 Pathway of Intestinal Lamina Propria Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is L-Fucose used for? [synapse.patsnap.com]
- 12. Synthesis of methyl O-(beta-D-galactopyranosyl)-(1-->3)-O- [alpha-L-fucopyranosyl-(1-->4)]-2-acetamido-2-deoxy-6-O-sulfo-beta-D- glucopyranoside sodium salt as a potential ligand for selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Selectin Inhibitors - CD BioGlyco [bioglyco.com]
- 14. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
